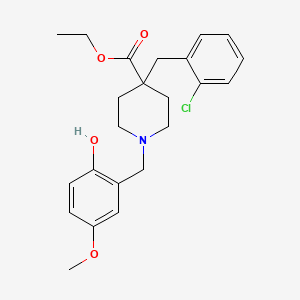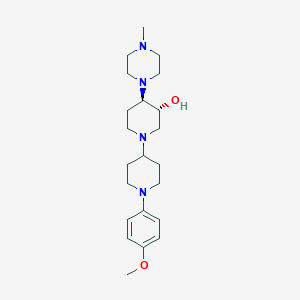![molecular formula C20H24N2O4 B5228136 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5228136.png)
3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as TPNPB, is a benzamide derivative that has been widely studied for its potential applications in scientific research. TPNPB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is thought to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. Activation of PPARγ has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its specificity. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a high degree of selectivity for PPARγ, which makes it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is its solubility. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the potential therapeutic applications of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and its effects on various biological processes.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a benzamide derivative that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has shown promise in the fields of cancer research and Alzheimer's disease, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps. First, 4-(1-pyrrolidinyl)aniline is synthesized by reacting 1-pyrrolidine with 4-nitroaniline in the presence of a reducing agent. Next, 3,4,5-trimethoxybenzoyl chloride is added to the reaction mixture to form 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-12-14(13-18(25-2)19(17)26-3)20(23)21-15-6-8-16(9-7-15)22-10-4-5-11-22/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLFEGCLYFBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)


![6-[(2-anilino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(5-methyl-2-furyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5228122.png)
![2-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5228128.png)
![17-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5228129.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5228143.png)
![3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5228157.png)
![ethyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-N-methylglycinate](/img/structure/B5228165.png)
![3-(4-biphenylyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5228173.png)